molecular formula C18H15BrO4 B11147162 (4Z)-4-(4-bromobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

(4Z)-4-(4-bromobenzylidene)-6,7-dimethoxy-1,4-dihydro-3H-isochromen-3-one

Cat. No.: B11147162
M. Wt: 375.2 g/mol
InChI Key: MXFIQQQOZRFJGZ-CHHVJCJISA-N
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Description

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a bromophenyl group, methoxy groups, and a dihydrobenzopyranone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde, 6,7-dimethoxy-2H-chromen-3-one, and appropriate reagents.

    Condensation Reaction: The key step involves a condensation reaction between 4-bromobenzaldehyde and 6,7-dimethoxy-2H-chromen-3-one in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms the (4Z)-4-[(4-bromophenyl)methylidene]-6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

(4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The bromophenyl group and methoxy groups play a crucial role in binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[(4-CHLOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
  • (4Z)-4-[(4-FLUOROPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE
  • (4Z)-4-[(4-METHYLPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE

Uniqueness

The uniqueness of (4Z)-4-[(4-BROMOPHENYL)METHYLIDENE]-6,7-DIMETHOXY-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE lies in the presence of the bromophenyl group, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15BrO4

Molecular Weight

375.2 g/mol

IUPAC Name

(4Z)-4-[(4-bromophenyl)methylidene]-6,7-dimethoxy-1H-isochromen-3-one

InChI

InChI=1S/C18H15BrO4/c1-21-16-8-12-10-23-18(20)15(14(12)9-17(16)22-2)7-11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3/b15-7-

InChI Key

MXFIQQQOZRFJGZ-CHHVJCJISA-N

Isomeric SMILES

COC1=C(C=C\2C(=C1)COC(=O)/C2=C\C3=CC=C(C=C3)Br)OC

Canonical SMILES

COC1=C(C=C2C(=C1)COC(=O)C2=CC3=CC=C(C=C3)Br)OC

Origin of Product

United States

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